molecular formula C19H17N3O4S B4116971 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone

1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone

Cat. No. B4116971
M. Wt: 383.4 g/mol
InChI Key: CYMGJGUWENIXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a member of the pyrrolidinone family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone has been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell survival and proliferation. 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a chemotherapeutic agent, 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone has been shown to have anti-inflammatory and analgesic effects. 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone is its high purity and stability, which makes it a suitable compound for scientific research. However, 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone is a relatively new compound, and further research is needed to fully understand its potential applications and limitations.

Future Directions

There are many potential future directions for the research and development of 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone. One area of interest is in the development of new drugs for the treatment of cancer. 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone has shown promising results in vitro, and further research is needed to determine its potential as a chemotherapeutic agent in vivo. Another area of interest is in the development of new drugs for the treatment of neurological disorders. 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone has been shown to have potential as an inhibitor of certain enzymes involved in neurotransmitter breakdown, and further research is needed to determine its potential in this area. Overall, the potential applications of 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone in scientific research are vast, and further research is needed to fully understand its potential.

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone has been shown to have a variety of potential applications in scientific research. One of the most promising areas is in the development of new drugs for the treatment of cancer. 1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone has been shown to inhibit the growth of cancer cells in vitro, and further research is being conducted to determine its potential as a chemotherapeutic agent.

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-13-7-9-15(10-8-13)27(24,25)22-16(11-12-17(22)23)19-20-18(21-26-19)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMGJGUWENIXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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